4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride
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Overview
Description
4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 4-methoxypyridine with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Methoxy-2-(piperidin-3-yloxy)pyridine
- 2-(Piperidin-3-yloxy)pyridine
- 4-Methoxy-2-(piperidin-3-yloxy)pyridine N-oxide
Comparison: Compared to similar compounds, 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and biological applications .
Properties
IUPAC Name |
4-methoxy-2-piperidin-3-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-14-9-4-6-13-11(7-9)15-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHUOCSAJQVEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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